Ruthenium trinitrate
Overview
Description
Ruthenium trinitrate, also known as ruthenium(III) nitrate, is a chemical compound with the molecular formula ( \text{Ru(NO}_3\text{)}_3 ). It is a coordination complex where ruthenium is in the +3 oxidation state, coordinated to three nitrate ions. This compound is known for its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium trinitrate can be synthesized through the reaction of ruthenium(III) chloride with nitric acid. The reaction typically involves dissolving ruthenium(III) chloride in concentrated nitric acid, followed by heating to facilitate the formation of this compound. The reaction can be represented as follows: [ \text{RuCl}_3 + 3 \text{HNO}_3 \rightarrow \text{Ru(NO}_3\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity ruthenium metal or ruthenium-containing residues. The metal is dissolved in nitric acid under controlled conditions to produce this compound. The process may involve additional purification steps to ensure the removal of impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Ruthenium trinitrate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in chemical reactions. It can oxidize organic and inorganic substrates, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to lower oxidation states of ruthenium, such as ruthenium(II) or ruthenium(0), under appropriate conditions.
Substitution: this compound can undergo ligand substitution reactions, where the nitrate ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce this compound. These reactions are often performed in aqueous or organic solvents.
Substitution: Ligand substitution reactions can be carried out using various ligands in solvents like ethanol or acetonitrile, often under reflux conditions.
Major Products Formed:
Oxidation: Oxidation reactions can produce ruthenium tetroxide or other higher oxidation state compounds.
Reduction: Reduction reactions yield lower oxidation state ruthenium complexes, such as ruthenium(II) complexes.
Substitution: Substitution reactions result in the formation of new ruthenium complexes with different ligands.
Scientific Research Applications
Ruthenium trinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, carbonylation, and oxidation reactions.
Biology: this compound and its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound is investigated for its potential use in cancer therapy due to its ability to interact with biological molecules and induce cell death.
Industry: this compound is used in the production of electronic materials, such as thick-film resistors, and in the synthesis of other ruthenium compounds.
Mechanism of Action
The mechanism of action of ruthenium trinitrate involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis. The compound’s oxidizing properties also play a role in its mechanism of action, as it can generate reactive oxygen species that cause oxidative damage to cells.
Comparison with Similar Compounds
Ruthenium trinitrate can be compared with other ruthenium compounds, such as:
Ruthenium tetroxide (RuO(_4)): A strong oxidizing agent used in organic synthesis and analytical chemistry.
Ruthenium(III) chloride (RuCl(_3)): A common starting material for the synthesis of various ruthenium complexes.
Ruthenium(II) complexes: These complexes are often used in catalysis and have different reactivity compared to this compound.
Uniqueness: this compound is unique due to its specific coordination environment and oxidation state, which confer distinct reactivity and applications compared to other ruthenium compounds. Its ability to act as both an oxidizing and reducing agent, as well as its potential biological activities, make it a valuable compound in research and industry.
Properties
IUPAC Name |
ruthenium(3+);trinitrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Ru/c3*2-1(3)4;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCKPGDAPXUISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890766 | |
Record name | Ruthenium nitrate [Ru(NO3)3] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15825-24-8 | |
Record name | Nitric acid, ruthenium(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, ruthenium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ruthenium nitrate [Ru(NO3)3] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00890766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ruthenium trinitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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